molecular formula C14H10Cl4 B071711 Mitotane, (R)- CAS No. 164203-73-0

Mitotane, (R)-

Cat. No. B071711
M. Wt: 320 g/mol
InChI Key: JWBOIMRXGHLCPP-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitotane, also known as (R)-1,1-dichloro-2-(o-chlorophenyl) ethane, is a synthetic compound that has been used as an adrenocorticolytic agent in the treatment of adrenal cortex cancer. It was first synthesized in the 1950s and has since been used as a chemotherapeutic agent for the treatment of various cancers. Mitotane is a potent inhibitor of steroidogenesis, which makes it an effective treatment for adrenal cortex cancer.

Mechanism Of Action

Mitotane works by inhibiting the production of cortisol and other steroid hormones in the adrenal cortex. It does this by inhibiting the conversion of cholesterol to pregnenolone, which is a precursor to cortisol. This results in a decrease in the production of cortisol and other steroid hormones, which can help to reduce the size of tumors in the adrenal cortex.

Biochemical And Physiological Effects

Mitotane has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in the production of cortisol and other steroid hormones, which can lead to a decrease in blood pressure and an increase in potassium levels. Mitotane can also cause liver damage and has been associated with an increased risk of developing hepatotoxicity.

Advantages And Limitations For Lab Experiments

One advantage of using mitotane in lab experiments is that it is a potent inhibitor of steroidogenesis, which makes it an effective tool for studying the role of steroid hormones in various physiological processes. However, one limitation of using mitotane in lab experiments is that it can be toxic to cells and can cause cell death at high concentrations.

Future Directions

There are several future directions for research on mitotane. One area of research is the development of new and more effective chemotherapeutic agents for the treatment of adrenal cortex cancer and other types of cancer. Another area of research is the development of new methods for delivering mitotane to tumors, such as targeted drug delivery systems. Additionally, future research may focus on identifying new targets for mitotane and other steroidogenesis inhibitors, which could lead to the development of new treatments for a variety of diseases and conditions.

Synthesis Methods

Mitotane is synthesized by the reaction of o-chlorobenzhydryl chloride with sodium dichloroacetate in the presence of sodium ethoxide. The reaction yields (R)-1,1-dichloro-2-(o-chlorophenyl) ethane, which is then purified and used as the active ingredient in the drug.

Scientific Research Applications

Mitotane has been extensively studied for its use in the treatment of adrenal cortex cancer. It has been shown to be effective in reducing the size of tumors and improving the overall survival rate of patients. Mitotane has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer and pancreatic cancer.

properties

CAS RN

164203-73-0

Product Name

Mitotane, (R)-

Molecular Formula

C14H10Cl4

Molecular Weight

320 g/mol

IUPAC Name

1-chloro-2-[(1R)-2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/t13-/m1/s1

InChI Key

JWBOIMRXGHLCPP-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl

SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl

Other CAS RN

164203-73-0

Origin of Product

United States

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